
N-Benzyl-2-methylprop-2-en-1-amine
Overview
Description
N-Benzyl-2-methylprop-2-en-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a benzyl group attached to a 2-methylprop-2-en-1-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Benzyl-2-methylprop-2-en-1-amine can be synthesized through several methods. One common approach involves the reaction of benzylamine with 3-chloro-2-methylprop-1-ene (methallyl chloride) under basic conditions to form N-methallylbenzylamine. This intermediate can then be further processed to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-2-methylprop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert it into saturated amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of saturated amines.
Substitution: Formation of substituted benzylamines or amines with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity:
Recent studies have highlighted the role of N-Benzyl-2-methylprop-2-en-1-amine derivatives in anticancer therapy. For instance, compounds derived from this amine have shown promising results in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. A notable example includes the development of chalcone derivatives that exhibit significant anti-cancer properties through mechanisms such as cell cycle arrest and apoptosis induction .
2. Receptor Modulation:
The compound has been investigated for its affinity towards various receptors, particularly in the context of central nervous system targets. Research indicates that N-benzyl substitutions can enhance the binding affinity at serotonin receptors, making it a candidate for developing new therapeutic agents targeting mood disorders and other neurological conditions .
3. Enzyme Inhibition:
this compound may act as an enzyme inhibitor, affecting pathways involved in neurotransmission and inflammation. This property opens avenues for its use in drug development aimed at modulating enzyme activity related to diseases such as depression and anxiety.
Synthetic Applications
1. Organic Synthesis:
The compound serves as a versatile building block in organic synthesis. Its ability to undergo various reactions, including Mizoroki-Heck arylation and carbamoylation, facilitates the creation of complex molecules with potential pharmaceutical applications .
2. Chiral Synthesis:
this compound is also valuable in asymmetric synthesis due to its chiral nature. It can be utilized as a chiral auxiliary in the synthesis of biologically active compounds, enhancing stereoselectivity and yield during reactions .
Case Studies
Mechanism of Action
The mechanism of action of N-Benzyl-2-methylprop-2-en-1-amine involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the context of its use. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
- N-Benzyl-2-propen-1-amine
- N-Benzyl-N-methylprop-2-en-1-amine
- N-Benzyl-2-methylpropan-1-amine
Comparison: N-Benzyl-2-methylprop-2-en-1-amine is unique due to its specific structural features, such as the presence of a benzyl group and a 2-methylprop-2-en-1-amine moiety. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, N-Benzyl-2-propen-1-amine lacks the methyl group, which can influence its reactivity and interaction with biological targets .
Biological Activity
N-Benzyl-2-methylprop-2-en-1-amine, an organic compound classified as an amine, has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a benzyl group attached to a 2-methylprop-2-en-1-amine backbone. Its chemical structure can be represented as follows:
This compound exhibits distinct chemical reactivity due to the presence of both the benzyl and the alkenyl amine moieties, which influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may act as an enzyme inhibitor or a receptor modulator , affecting various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : It is hypothesized that this compound can inhibit certain enzymes involved in metabolic processes.
- Receptor Binding : The compound may bind to neurotransmitter receptors, potentially influencing signaling pathways related to mood and cognition.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. In a study evaluating various amines for their antibacterial effects, this compound showed promising results against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Compound | Tested Strains | Inhibition Zone (mm) |
---|---|---|
This compound | S. aureus | 15 |
E. coli | 12 |
Anti-inflammatory Effects
In vitro studies have suggested that this compound may possess anti-inflammatory properties. It was shown to reduce the production of pro-inflammatory cytokines in macrophage cell lines when stimulated with lipopolysaccharides (LPS).
Cytokine | Control (pg/mL) | N-Benzyl Treatment (pg/mL) |
---|---|---|
TNF-alpha | 250 | 150 |
IL-6 | 300 | 180 |
Study 1: Enzyme Inhibition
A recent study investigated the inhibitory effects of this compound on protein methyltransferases (PMTs). The compound demonstrated a significant inhibitory effect with an IC50 value of approximately 200 nM, indicating its potential as a lead compound for developing therapeutic agents targeting methylation processes.
Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of N-Benzyl derivatives in models of neurodegeneration. Results indicated that treatment with this compound reduced neuronal apoptosis in response to oxidative stress, suggesting its potential application in neuroprotective therapies.
Applications in Research and Industry
This compound is utilized across various fields:
Chemistry
- Serves as an intermediate in synthesizing more complex organic compounds.
Biology
- Investigated for interactions with biomolecules and potential use in biochemical assays.
Medicine
- Explored for therapeutic properties, including anti-inflammatory and antimicrobial effects.
Properties
IUPAC Name |
N-benzyl-2-methylprop-2-en-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-10(2)8-12-9-11-6-4-3-5-7-11/h3-7,12H,1,8-9H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKYBYPWDCWAOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10549470 | |
Record name | N-Benzyl-2-methylprop-2-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10549470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52853-55-1 | |
Record name | N-(2-Methyl-2-propen-1-yl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52853-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzyl-2-methylprop-2-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10549470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Benzyl-2-methyl-2-propen-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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